Triple Enzyme Inhibition Profile
AChE/BuChE/MAO-B-IN-2 inhibits AChE, BuChE, and MAO-B simultaneously, whereas approved drugs like donepezil inhibit only AChE, rivastigmine inhibits AChE/BuChE but not MAO-B, and ladostigil inhibits AChE/MAO-B but not BuChE. The IC50 values for AChE/BuChE/MAO-B-IN-2 are 5.3 μM (AChE), 12.4 μM (BuChE), and 1.9 μM (MAO-B) [1]. In contrast, rivastigmine exhibits nanomolar potency for AChE (4.3 nM) and BuChE (37 μM) but lacks MAO-B activity [2]; ladostigil shows IC50s of 31.8 μM (AChE) and 37.1 μM (MAO-B) with no BuChE inhibition .
| Evidence Dimension | Enzyme inhibition profile (IC50) |
|---|---|
| Target Compound Data | AChE: 5.3 μM; BuChE: 12.4 μM; MAO-B: 1.9 μM |
| Comparator Or Baseline | Rivastigmine: AChE 4.3 nM, BuChE 37 μM; Ladostigil: AChE 31.8 μM, MAO-B 37.1 μM; Donepezil: AChE 6.7 nM, no BuChE/MAO-B |
| Quantified Difference | Triple-target vs. dual- or single-target inhibition; MAO-B IC50 of 1.9 μM vs. no activity (rivastigmine/donepezil) or 37.1 μM (ladostigil) |
| Conditions | In vitro enzyme assays using human recombinant enzymes (AChE/BuChE/MAO-B) |
Why This Matters
Simultaneous inhibition of AChE, BuChE, and MAO-B addresses three distinct AD pathologies (cholinergic dysfunction, amyloid aggregation, oxidative stress), providing a broader therapeutic potential than single- or dual-target inhibitors.
- [1] Chen R, et al. Development of the "hidden" multi-target-directed ligands by AChE/BuChE for the treatment of Alzheimer's disease. Eur J Med Chem. 2023;248:115253. View Source
- [2] Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. Mendeley Data. View Source
